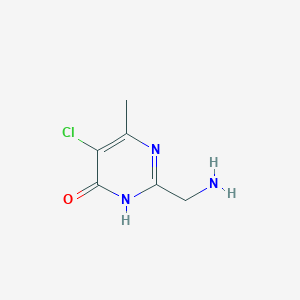
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL is a chemical compound with a pyrimidine ring structure It is characterized by the presence of an aminomethyl group at the second position, a chlorine atom at the fifth position, a methyl group at the sixth position, and a hydroxyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with formaldehyde and ammonia, followed by oxidation to introduce the hydroxyl group at the fourth position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to nucleotides.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the chlorine and methyl groups can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in additional hydrogen bonding or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Similar structure but lacks the chlorine and hydroxyl groups.
2-(Aminomethyl)phenol: Contains an aminomethyl group and a hydroxyl group but has a phenol ring instead of a pyrimidine ring.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but has a different carbon backbone.
Uniqueness
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL is unique due to the combination of its functional groups and the pyrimidine ring structure This combination provides specific chemical reactivity and biological activity that is not observed in the similar compounds listed above
Propriétés
Formule moléculaire |
C6H8ClN3O |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-chloro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8ClN3O/c1-3-5(7)6(11)10-4(2-8)9-3/h2,8H2,1H3,(H,9,10,11) |
Clé InChI |
HNLAYFSLDPNPFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


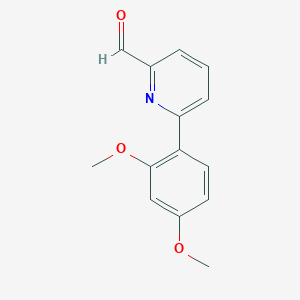
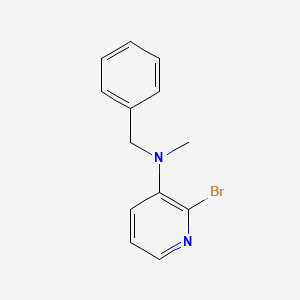
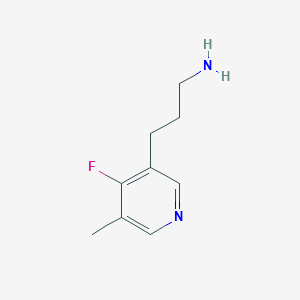

![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)

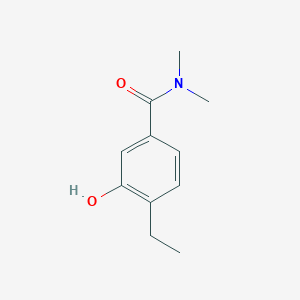

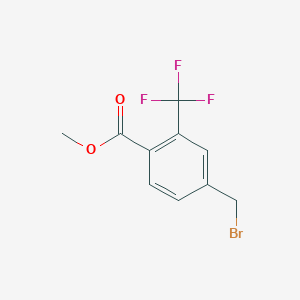


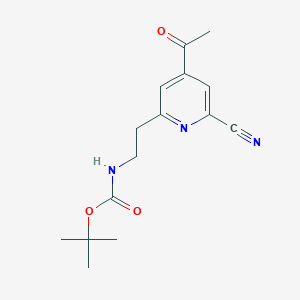
![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

